REACTION_SMILES
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[CH3:15][O:16][c:17]1[n:18][cH:19][cH:20][c:21]([C:27]([F:28])([F:29])[F:30])[c:22]1[S:23](=[O:24])(=[O:25])[Cl:26].[CH3:37][S:38](=[O:39])[CH3:40].[CH3:44][C:45]#[N:46].[Cl:41][CH2:42][Cl:43].[NH2:1][c:2]1[n:3][c:4]2[n:5]([c:6]([O:7][CH3:8])[n:9][cH:10][c:11]2[O:12][CH3:13])[n:14]1.[cH:31]1[cH:32][cH:33][n:34][cH:35][cH:36]1>>[CH3:15][O:16][c:17]1[n:18][cH:19][cH:20][c:21]([Cl:41])[c:22]1[S:23](=[O:24])(=[O:25])[Cl:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1nccc(C(F)(F)F)c1S(=O)(=O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
COc1cnc(OC)n2nc(N)nc12
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
c1ccncc1
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Name
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|
Type
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product
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Smiles
|
COc1nccc(Cl)c1S(=O)(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |